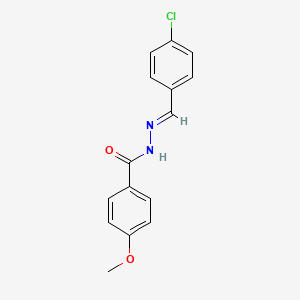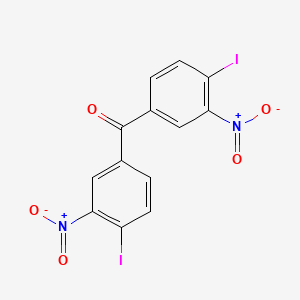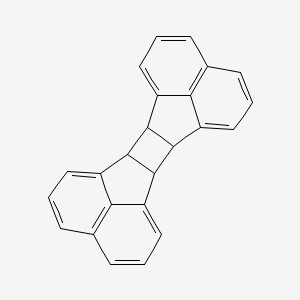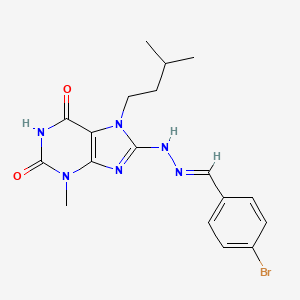![molecular formula C16H21BrN4OS B11993562 (2E)-2-azepanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone hydrobromide](/img/structure/B11993562.png)
(2E)-2-azepanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-azepanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone hydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an azepanone ring, a methoxyphenyl group, and a thiazolyl hydrazone moiety, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-azepanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone hydrobromide typically involves multiple steps, starting with the preparation of the azepanone ring and the thiazolyl hydrazone moiety. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-azepanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and organic solvents. The reaction conditions may vary, but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-2-azepanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone hydrobromide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding. Its structure allows it to interact with various biological molecules, making it a valuable tool for understanding biochemical processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry
In industrial applications, this compound can be used in the development of new materials and products. Its unique properties make it suitable for use in various industrial processes and applications.
Mécanisme D'action
The mechanism of action of (2E)-2-azepanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary research suggests that it may affect cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2E)-2-azepanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone hydrobromide include other azepanone derivatives and thiazolyl hydrazone compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Propriétés
Formule moléculaire |
C16H21BrN4OS |
|---|---|
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydrazine;hydrobromide |
InChI |
InChI=1S/C16H20N4OS.BrH/c1-21-13-8-6-12(7-9-13)14-11-22-16(18-14)20-19-15-5-3-2-4-10-17-15;/h6-9,11H,2-5,10H2,1H3,(H,17,19)(H,18,20);1H |
Clé InChI |
OMQPINYZHWZRHB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CSC(=N2)NNC3=NCCCCC3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate](/img/structure/B11993498.png)
![8-(3,4,5-trimethoxyphenyl)-2,5,12,14-tetraoxatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one](/img/structure/B11993503.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11993512.png)
![7-[2-(4-Chlorophenyl)-2-oxo-ethyl]-1,3-dimethyl-purine-2,6-dione](/img/structure/B11993520.png)

![9-Bromo-2-(4-methoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993527.png)


![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993534.png)



